molecular formula C15H20N2O2 B13719561 N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine

N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine

Cat. No.: B13719561
M. Wt: 260.33 g/mol
InChI Key: SCBMMYMTDBWUOW-UHFFFAOYSA-N
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Description

N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a benzylamine group, a cyanoethyl group, and an ethoxycarbonylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine typically involves multi-step organic reactions. One common method might include the alkylation of benzylamine with ethyl cyanoacetate under basic conditions, followed by further functional group transformations to introduce the ethoxycarbonylethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could convert the cyano group to an amine or other functional groups.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like halides or other amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzylamine oxides, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Could be explored for pharmaceutical applications, such as drug development.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine would depend on its specific interactions with molecular targets. The cyano and ethoxycarbonylethyl groups might interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(beta-Cyanoethyl)benzylamine: Lacks the ethoxycarbonylethyl group.

    N-(ethoxycarbonylethyl)benzylamine: Lacks the cyanoethyl group.

    Benzylamine: The simplest form without additional functional groups.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 2-[benzyl(2-cyanoethyl)amino]propanoate

InChI

InChI=1S/C15H20N2O2/c1-3-19-15(18)13(2)17(11-7-10-16)12-14-8-5-4-6-9-14/h4-6,8-9,13H,3,7,11-12H2,1-2H3

InChI Key

SCBMMYMTDBWUOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N(CCC#N)CC1=CC=CC=C1

Origin of Product

United States

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